N-cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
Molecular Formula |
C19H22Cl2N2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-3-23(13-8-5-4-6-9-13)19(24)16-12(2)25-22-18(16)17-14(20)10-7-11-15(17)21/h7,10-11,13H,3-6,8-9H2,1-2H3 |
InChI Key |
BJMGKMLPESJJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation
The oxazole core is synthesized via a [3+2] cycloaddition between a nitrile oxide and a methyl-substituted alkyne. In a representative procedure, 2,6-dichlorobenzaldehyde is converted to its corresponding aldoxime (1), which is then dehydrated using chloramine-T to generate a nitrile oxide (2). This intermediate reacts with ethyl 3-methylpropiolate in dichloromethane at 0–5°C to yield ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate (3).
Reaction Conditions :
Carboxylic Acid Activation
The ethyl ester (3) undergoes hydrolysis to the carboxylic acid (4) using NaOH in ethanol-water (1:1) at 60°C for 6 hours. Acidification with HCl precipitates the crude acid, which is purified via recrystallization (ethanol).
Reaction Conditions :
Carboxamide Coupling
The carboxylic acid (4) is coupled with N-cyclohexyl-N-ethylamine using HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent. In a typical procedure, 4 (1 equiv), HCTU (1.2 equiv), and DIPEA (2 equiv) are stirred in DMF at room temperature for 12 hours. The product is isolated via column chromatography (hexane:ethyl acetate, 3:1).
Reaction Conditions :
Optimization of Reaction Conditions
Oxazole Cyclization
The use of chloramine-T as an oxidizing agent improves nitrile oxide stability, reducing side reactions. Alternative dehydrating agents like NaOCl or PhI(OAc)₂ result in lower yields (50–55%) due to overoxidation.
Carboxamide Coupling
HCTU outperforms traditional reagents like EDC or DCC, minimizing racemization and improving yields by 15–20%. Solvent screening reveals DMF as optimal, while THF or CH₂Cl₂ lead to incomplete conversion.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
-
Low regioselectivity : Competing 1,2- versus 1,3-oxazole formation during cycloaddition reduces yields.
-
Purification difficulties : The carboxamide product requires multiple chromatographic steps due to polar byproducts.
-
Scale-up issues : Exothermic reactions during nitrile oxide generation necessitate precise temperature control .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.
This reactivity aligns with analogous oxazole carboxamides, where the electron-withdrawing oxazole ring enhances susceptibility to nucleophilic attack at the carbonyl carbon .
Electrophilic Aromatic Substitution (EAS)
The 2,6-dichlorophenyl group directs electrophiles to the para position relative to the oxazole ring.
| Reaction Type | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 of phenyl ring | 3-(2,6-Dichloro-4-nitrophenyl)-substituted oxazole |
| Sulfonation | SO₃/H₂SO₄, 50°C | C4 of phenyl ring | Sulfonic acid derivative |
The electron-deficient dichlorophenyl ring favors meta-directing effects, but steric hindrance from chlorine atoms limits reactivity at ortho positions .
Nucleophilic Substitution on the Oxazole Ring
The oxazole’s C5-methyl group and C4-carboxamide create electron-deficient centers for nucleophilic attack.
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | NH₃/EtOH, 80°C | 4-Carbamoyl derivative with NH₂ substitution |
| Thiols (e.g., CH₃SH) | K₂CO₃/DMF, 25°C | Thioether-functionalized oxazole |
The C4-carboxamide stabilizes transition states via resonance, enhancing reactivity at adjacent positions .
Amidation and Acylation Reactions
The carboxamide group participates in transamidation and acylation to generate derivatives.
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Benzylamine | DCC/DMAP, CH₂Cl₂ | N-Benzyl-N-cyclohexyl carboxamide | 72% |
| Acetyl chloride | Pyridine, 0°C | Acetylated oxazole-4-carboxamide | 85% |
These reactions retain the oxazole core while modifying pharmacokinetic properties .
Functionalization via Coupling Reactions
The dichlorophenyl group undergoes Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
| Boronic Acid | Catalyst | Product | Application |
|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(2,6-Dichloro-4-pyridylphenyl)-substituted oxazole | Bioactivity optimization |
This strategy enables structural diversification for medicinal chemistry applications .
Key Mechanistic Insights
-
Steric Effects : The cyclohexyl and ethyl groups on the carboxamide nitrogen hinder reactions at the amide nitrogen .
-
Electronic Effects : The oxazole ring’s electron deficiency amplifies electrophilic reactivity at the phenyl group .
Experimental data for this compound remains limited, but reactivity trends are extrapolated from structurally related oxazole and dichlorophenyl derivatives . Further studies are required to validate kinetic parameters and synthetic scalability.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:
Antimicrobial Activity
Research has indicated that N-cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide demonstrates notable antimicrobial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study focusing on human breast cancer cells (MCF-7) revealed:
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
The results indicate a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic .
Anti-inflammatory Effects
In models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated macrophages, the compound showed significant anti-inflammatory activity:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
This highlights its potential role in treating inflammatory diseases .
Case Studies
Several case studies have documented the effectiveness of this compound across different applications:
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted in 2024 assessed the antimicrobial efficacy of the compound against various pathogens. The findings supported its use as a potent antimicrobial agent with specific MIC values indicating effective inhibition of bacterial growth.
Case Study 2: Cancer Treatment
In a 2023 evaluation of the compound's anticancer properties on MCF-7 cells, researchers found that treatment with varying concentrations led to significant cytotoxicity, emphasizing its potential as a chemotherapeutic agent.
Case Study 3: Inflammation Model
A recent study in 2025 explored the anti-inflammatory effects of the compound on macrophages stimulated with LPS. The results demonstrated a marked reduction in pro-inflammatory cytokines, suggesting therapeutic potential in managing inflammatory conditions.
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their properties:
*Estimated based on substituent contributions.
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s N-cyclohexyl-N-ethyl groups increase lipophilicity (predicted logP >3.5) compared to analogs with aromatic or smaller alkyl substituents (e.g., logP = 2.5 for N-triazolyl analog ). This enhances membrane permeability but may reduce aqueous solubility.
Crystallographic and Conformational Differences: In N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, the dichlorophenyl and oxazole rings form a dihedral angle of 59.1°, stabilized by N–H⋯O and O–H⋯O hydrogen bonds . The target compound’s bulkier substituents may alter this angle, affecting packing and stability.
Biological Activity: Leflunomide analogs (e.g., ) inhibit dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. The target compound’s substituents may modulate DHODH affinity or off-target effects (e.g., GPCR activity suggested by ).
Pharmacological and Physicochemical Profiling
Biological Activity
N-cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 381.3 g/mol. Its structure includes a cyclohexyl group, a dichlorophenyl moiety, and an oxazole ring, which contribute to its unique chemical reactivity and biological properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit several cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 Value (µM) |
|---|---|---|
| HT-29 | Colon | 92.4 |
| GXF 251 | Gastric | Not specified |
| LXFA 629 | Lung | Not specified |
| MAXF 401 | Breast | Not specified |
| MEXF 462 | Melanoma | Not specified |
The compound's efficacy is attributed to its ability to interact with enzymes involved in cancer progression and inflammation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit pathways related to inflammation by targeting specific enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC). The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving bioavailability and therapeutic efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits various enzymes linked to inflammation and cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase in certain cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the elevation of reactive oxygen species (ROS) levels .
Synthesis
The synthesis of this compound can be achieved through several methods involving nucleophilic substitution reactions. The process typically includes:
- Formation of the oxazole ring.
- Introduction of the cyclohexyl and dichlorophenyl groups.
- Final carboxamide formation through amidation reactions .
Case Studies
Several studies have focused on the biological activity of oxazole derivatives similar to this compound:
- Study on Anticancer Activity : A comparative analysis demonstrated that similar oxazole derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines. For instance, derivatives with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
- Inflammation Studies : In vitro assays have confirmed the anti-inflammatory properties of compounds with similar structures, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide?
- Methodology : Acylation of substituted isoxazole-4-carboxylic acid chlorides with amines is a common approach. For example, 5-methylisoxazole-4-carboxylic acid chloride reacts with 2,6-dichloroaniline in acetonitrile to yield a structurally similar compound (78.5% yield after recrystallization) . For the target compound, substituting 2,6-dichloroaniline with N-cyclohexyl-N-ethylamine would require adjusting stoichiometry (e.g., 1:1.2 molar ratio) and optimizing reaction time (20–60 minutes) to minimize byproducts like unreacted amine hydrochlorides.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (e.g., using an Enraf-Nonius CAD-4 diffractometer) with SHELX programs (e.g., SHELXL for refinement) is standard. The crystal structure of a related compound, N-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide monohydrate, revealed a dihedral angle of 59.10° between the isoxazole and dichlorophenyl rings, stabilized by N–H···O and O–H···O hydrogen bonds . SHELXTL (Bruker AXS) or open-source SHELX suites are preferred for handling twinning or high-resolution data .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H/C NMR to confirm substitution patterns (e.g., cyclohexyl/ethyl groups and dichlorophenyl integration).
- MS : High-resolution ESI-MS for molecular weight validation (expected error < 2 ppm).
- IR : Peaks at ~1650–1700 cm (amide C=O stretch) and ~1540 cm (C–N stretch) confirm carboxamide functionality .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexyl and ethyl groups influence the compound’s bioactivity?
- Methodology :
- Comparative SAR : Replace N-cyclohexyl/N-ethyl with smaller alkyl groups (e.g., methyl) and assess activity changes in assays (e.g., enzyme inhibition).
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and steric bulk. For example, cyclohexyl groups may enhance lipophilicity, impacting membrane permeability .
Q. What challenges arise in resolving crystallographic disorder in the dichlorophenyl or cyclohexyl moieties?
- Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for disordered regions.
- Refinement : Apply restraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement parameters. In a related structure, dichlorophenyl ring disorder was resolved using partial occupancy refinement .
Q. How can contradictory bioassay data (e.g., IC variability) be systematically addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
